BMS-457

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H35ClN2O4 |

|---|---|

Molecular Weight |

451.0 g/mol |

IUPAC Name |

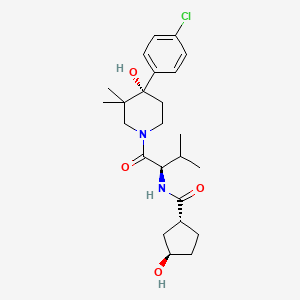

(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide |

InChI |

InChI=1S/C24H35ClN2O4/c1-15(2)20(26-21(29)16-5-10-19(28)13-16)22(30)27-12-11-24(31,23(3,4)14-27)17-6-8-18(25)9-7-17/h6-9,15-16,19-20,28,31H,5,10-14H2,1-4H3,(H,26,29)/t16-,19-,20-,24+/m1/s1 |

InChI Key |

WIHIXSCKSFSENF-YBNJHJSASA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)[C@@H]3CC[C@H](C3)O |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)C3CCC(C3)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-457

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). Its mechanism of action centers on the competitive inhibition of CCR1, a key receptor in the inflammatory cascade, thereby disrupting the signaling pathways that lead to leukocyte migration and activation. This targeted action makes this compound a compound of significant interest for the therapeutic intervention in inflammatory diseases, particularly rheumatoid arthritis. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound.

Core Mechanism of Action: CCR1 Antagonism

This compound functions as a high-affinity antagonist for the human CCR1 receptor. By binding to CCR1, it prevents the binding of its cognate chemokines, most notably MIP-1α (macrophage inflammatory protein-1 alpha, also known as CCL3). This blockade of the ligand-receptor interaction is the primary mode of action through which this compound exerts its anti-inflammatory effects. The high potency and selectivity of this compound for CCR1 minimize off-target effects, a crucial aspect of its potential as a therapeutic agent.

Quantitative Analysis of CCR1 Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its potent antagonism of CCR1.

| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 Value (nM) | Citation |

| Radioligand Binding | [125I]MIP-1α | THP-1 cell membranes | 0.8 | [1] |

| Chemotaxis | MIP-1α (CCL3) | THP-1 cells | 2.1 | [1] |

| Chemotaxis | Leukotactin-1 (CCL15) | THP-1 cells | 4.4 | [1] |

| Chemotaxis | RANTES (CCL5) | THP-1 cells | 1.0 | [1] |

| Chemotaxis | MPIF-1 (CCL23) | THP-1 cells | 2.7 | [1] |

| Chemotaxis | HCC-1 (CCL14) | THP-1 cells | 4.0 | [1] |

| CD11b Upregulation | MIP-1α (CCL3) | Human whole blood | 46 | [1] |

| CD11b Upregulation | Leukotactin-1 (CCL15) | Human whole blood | 54 | [1] |

Signaling Pathways Modulated by this compound

The binding of chemokines to CCR1 initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways, leading to cellular responses such as chemotaxis, degranulation, and production of pro-inflammatory cytokines. A key downstream effector of CCR1 activation is the mitogen-activated protein kinase (MAPK) pathway. By blocking the initial ligand-receptor interaction, this compound effectively inhibits the activation of these downstream signaling molecules.

Inhibition of the MAPK Signaling Pathway

Activation of CCR1 by its ligands leads to the phosphorylation and activation of key kinases in the MAPK cascade, including ERK1/2, JNK, and p38. This signaling is crucial for the transcriptional activation of inflammatory genes. This compound, by preventing CCR1 activation, is expected to suppress the phosphorylation of these MAPK members, thereby mitigating the inflammatory response.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CCR1 receptor.

-

Cell Membrane Preparation: Membranes are prepared from THP-1 cells, a human monocytic cell line that endogenously expresses CCR1. Cells are harvested, washed, and lysed by sonication in a buffer containing protease inhibitors. The lysate is centrifuged to pellet the cell debris, and the supernatant containing the membranes is collected and stored at -80°C. Protein concentration is determined using a standard Bradford assay.

-

Binding Reaction: In a 96-well plate, a fixed concentration of THP-1 cell membranes (e.g., 5-10 µg of protein per well) is incubated with a constant concentration of [125I]-labeled MIP-1α (e.g., 0.1-0.5 nM).

-

Competition: A range of concentrations of this compound is added to the wells to compete with the radioligand for binding to CCR1.

-

Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant.

-

Cell Preparation: THP-1 cells are cultured and harvested. The cells are washed and resuspended in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

-

Assay Setup: A 96-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pores for THP-1 cells) is used. The lower chamber is filled with serum-free medium containing a specific concentration of a CCR1 ligand (e.g., MIP-1α at 10 nM) and varying concentrations of this compound. The upper chamber is seeded with the THP-1 cell suspension.

-

Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet. The number of migrated cells is quantified by either manual counting under a microscope or by eluting the dye and measuring its absorbance.

-

Data Analysis: The concentration of this compound that inhibits 50% of the cell migration induced by the chemokine (IC50) is determined.

Preclinical Efficacy in Rheumatoid Arthritis Model

The therapeutic potential of this compound has been evaluated in animal models of rheumatoid arthritis, such as the rat collagen-induced arthritis (CIA) model. This model mimics many of the pathological features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion. In such studies, oral administration of this compound would be expected to lead to a dose-dependent reduction in the clinical signs of arthritis, such as paw swelling and arthritic scores, as well as a decrease in the histological markers of inflammation and joint damage.

Conclusion

This compound is a potent and selective CCR1 antagonist that effectively inhibits the binding of key inflammatory chemokines to their receptor. This action disrupts downstream signaling pathways, including the MAPK cascade, leading to a reduction in leukocyte migration and activation. The quantitative data from in vitro assays and the anticipated efficacy in preclinical models of rheumatoid arthritis underscore the potential of this compound as a targeted therapeutic for inflammatory diseases. Further investigation into its clinical efficacy and safety profile is warranted.

References

BMS-457: A Potent and Selective CCR1 Antagonist for Inflammatory Diseases

A Technical Overview for Researchers and Drug Development Professionals

Introduction

BMS-457 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Developed as a preclinical candidate for the treatment of rheumatoid arthritis, this compound has demonstrated high affinity for CCR1 and robust functional inhibition of chemokine-induced cellular responses.[1][2][3] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological data, detailing key experimental methodologies for its characterization, and visualizing the underlying biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, showcasing its potency and selectivity as a CCR1 antagonist.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value (nM) |

| Binding IC50 | 0.8 |

This data indicates the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the CCR1 receptor.[2]

Table 2: Functional Inhibitory Activity of this compound in Chemotaxis Assays

| CCR1 Ligand | IC50 (nM) |

| MIP-1α (CCL3) | 2.1 |

| Leukotactin-1 (CCL15) | 4.4 |

| RANTES (CCL5) | 1.0 |

| MPIF-1 (CCL23) | 2.7 |

| HCC-1 (CCL14) | 4.0 |

These values represent the concentration of this compound required to inhibit 50% of the cell migration induced by various CCR1 ligands.[2]

Table 3: Inhibition of Ligand-Stimulated CD11b Upregulation by this compound

| CCR1 Ligand | IC50 (nM) |

| MIP-1α (CCL3) | 46 |

| Leukotactin-1 (CCL15) | 54 |

This table shows the concentration of this compound needed to inhibit 50% of the upregulation of the β2-integrin CD11b on the surface of whole blood cells stimulated by CCR1 ligands.[2]

Selectivity Profile:

This compound exhibits a high degree of selectivity for CCR1, with over 1,000-fold greater affinity for CCR1 compared to other CC family chemokine receptors.[2] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays used to characterize a CCR1 antagonist like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to its target receptor.

-

Cell Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CCR1 receptor.

-

Radioligand: A radiolabeled CCR1 ligand, such as [125I]MIP-1α, is used.

-

Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain the integrity of the receptor and ligand.

-

Competition Binding: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: The reaction is incubated at room temperature to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

-

Cell Preparation: A CCR1-expressing cell line (e.g., THP-1 monocytic cells) or primary human monocytes are used. Cells are washed and resuspended in a serum-free medium.

-

Chemoattractant: A CCR1 ligand, such as CCL3 (MIP-1α), is used as the chemoattractant.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used. The chemoattractant is placed in the lower chamber, and the cell suspension, pre-incubated with various concentrations of the antagonist (this compound), is placed in the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

-

Quantification of Migration: After the incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescently labeled cell line and measuring the fluorescence in the lower chamber.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of the antagonist, and the IC50 value is determined by fitting the data to a dose-response curve.

Calcium Mobilization Assay

This assay assesses the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist binding to a Gq-coupled GPCR like CCR1.

-

Cell Preparation: CCR1-expressing cells are plated in a multi-well plate.

-

Calcium-Sensitive Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence upon binding to calcium.

-

Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound).

-

Agonist Stimulation: A CCR1 agonist (e.g., CCL3) is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is measured, and the percentage of inhibition by the antagonist is calculated. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

CCR1 Signaling Pathway

References

In Vitro Biological Activity of BMS-457: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a potent and highly selective antagonist of the C-C chemokine receptor 1 (CCR1). This document provides a comprehensive technical guide to the in vitro biological activity of this compound, summarizing its binding affinity, functional inhibition of chemotaxis, and effects on downstream cellular responses. Detailed methodologies for key in vitro assays are provided to enable replication and further investigation. The underlying signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), and their ligands play a crucial role in mediating the migration of leukocytes to sites of inflammation. CCR1 is predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. Its activation by ligands such as MIP-1α (macrophage inflammatory protein-1α, also known as CCL3), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted, also known as CCL5), and others, initiates a signaling cascade that leads to chemotaxis and cellular activation. Dysregulation of the CCR1 signaling axis has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound has been identified as a potent and selective small molecule inhibitor of CCR1, demonstrating potential for the treatment of such conditions.

Quantitative In Vitro Biological Activity of this compound

The in vitro potency and selectivity of this compound have been characterized through a series of binding and functional assays. The data presented below summarizes the key inhibitory activities of this compound against CCR1.

Table 1: CCR1 Binding Affinity of this compound

| Assay Type | Parameter | Value (nM) |

| Radioligand Binding | IC50 | 0.8 |

IC50: Half-maximal inhibitory concentration.

Table 2: Inhibition of CCR1 Ligand-Induced Chemotaxis by this compound [1]

| CCR1 Ligand | Parameter | Value (nM) |

| MIP-1α | IC50 | 2.1 |

| Leukotactin-1 | IC50 | 4.4 |

| RANTES | IC50 | 1.0 |

| MPIF-1 | IC50 | 2.7 |

| HCC-1 | IC50 | 4.0 |

IC50: Half-maximal inhibitory concentration.

Table 3: Inhibition of Ligand-Stimulated CD11b Upregulation in Whole Blood by this compound [1]

| Stimulating Ligand | Parameter | Value (nM) |

| MIP-1α | IC50 | 46 |

| Leukotactin-1 (LKN-1) | IC50 | 54 |

IC50: Half-maximal inhibitory concentration.

Signaling Pathway of CCR1 Inhibition by this compound

This compound acts as an antagonist at the CCR1 receptor, thereby blocking the initiation of the downstream signaling cascade typically induced by the binding of its cognate chemokines. The diagram below illustrates the canonical CCR1 signaling pathway and the point of inhibition by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound.

CCR1 Radioligand Binding Assay

This assay is designed to determine the binding affinity of this compound to the human CCR1 receptor.

-

Cell Line: Human embryonic kidney (HEK-293) cells stably transfected with the human CCR1 receptor.

-

Radioligand: [¹²⁵I]-MIP-1α.

-

Protocol:

-

Membrane Preparation: CCR1-expressing HEK-293 cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

-

Competition Binding: In a 96-well plate, a constant concentration of [¹²⁵I]-MIP-1α (typically at its Kd value) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using a non-linear regression model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-MIP-1α.

-

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of CCR1-expressing cells towards a chemoattractant gradient.

-

Cell Line: A CCR1-expressing cell line, such as the human monocytic cell line THP-1, or primary human monocytes.

-

Chemoattractant: A CCR1 ligand, such as MIP-1α, at a concentration that elicits a sub-maximal chemotactic response (typically the EC80).

-

Apparatus: A Boyden chamber or a multi-well chemotaxis plate (e.g., 96-well format) with a porous polycarbonate membrane (typically 5 µm pore size).

-

Protocol:

-

Cell Preparation: Cells are cultured and harvested. They are washed and resuspended in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a specific density (e.g., 1 x 10⁶ cells/mL).

-

Assay Setup: The chemoattractant is added to the lower wells of the chemotaxis chamber.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Addition: The cell/compound mixture is added to the upper wells of the chamber, which are separated from the lower wells by the porous membrane.

-

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for optimal cell migration (e.g., 90 minutes).

-

Quantification of Migration: After incubation, non-migrated cells are removed from the upper surface of the membrane. The membrane is then fixed and stained (e.g., with Giemsa or a fluorescent dye). The number of cells that have migrated to the lower side of the membrane is quantified by microscopy or by eluting the stain and measuring absorbance/fluorescence in a plate reader.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the IC50 value.

-

Whole Blood CD11b Upregulation Assay

This assay assesses the functional activity of this compound in a more physiologically relevant matrix by measuring the inhibition of ligand-induced activation of leukocytes in human whole blood.

-

Sample: Freshly collected human whole blood from healthy donors, using an anticoagulant such as heparin.

-

Stimulant: A CCR1 ligand, such as MIP-1α or Leukotactin-1.

-

Detection: Flow cytometry using a fluorescently labeled antibody against CD11b.

-

Protocol:

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound for a short period (e.g., 15 minutes) at 37°C.

-

Stimulation: The blood samples are then stimulated with the CCR1 ligand (e.g., MIP-1α) for a defined time (e.g., 30 minutes) at 37°C to induce the upregulation of CD11b on the surface of leukocytes (primarily granulocytes and monocytes).

-

Red Blood Cell Lysis: Following stimulation, red blood cells are lysed using a lysis buffer.

-

Antibody Staining: The remaining leukocytes are stained with a fluorescently conjugated anti-CD11b antibody. Antibodies for specific leukocyte markers (e.g., CD14 for monocytes, CD16 for neutrophils) can be included for multi-color flow cytometry to analyze specific cell populations.

-

Flow Cytometry Analysis: The expression level of CD11b on the surface of the target leukocyte population is quantified by flow cytometry, measuring the mean fluorescence intensity (MFI).

-

Data Analysis: The percentage of inhibition of CD11b upregulation is calculated for each concentration of this compound, and an IC50 value is determined from the resulting dose-response curve.

-

Conclusion

This compound is a potent and selective antagonist of CCR1, demonstrating low nanomolar efficacy in a range of in vitro assays. It effectively inhibits ligand binding to the CCR1 receptor, blocks downstream functional responses such as chemotaxis, and prevents cellular activation in a complex biological matrix like whole blood. The detailed methodologies provided herein offer a robust framework for the continued investigation of this compound and other CCR1 antagonists in preclinical drug development. These findings underscore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases driven by the CCR1 signaling pathway.

References

The Discovery and Synthesis of BMS-457: A Potent and Selective CCR1 Antagonist for Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a novel, potent, and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). Developed by Bristol Myers Squibb, this compound has demonstrated significant potential in preclinical studies for the treatment of inflammatory diseases, particularly rheumatoid arthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical profile of this compound, consolidating available data into a structured format for researchers and drug development professionals. The document includes detailed experimental protocols where available, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction

Chemokine receptors play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, the C-C chemokine receptor 1 (CCR1) is predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) initiates a signaling cascade that leads to chemotaxis and the perpetuation of the inflammatory response. Consequently, antagonism of CCR1 has emerged as a compelling therapeutic strategy for a range of autoimmune and inflammatory disorders.

This compound (CAS: 946594-19-0) was identified through a dedicated discovery program at Bristol Myers Squibb aimed at developing a potent and selective CCR1 antagonist. The core of its structure is a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. Preclinical investigations have highlighted its high binding affinity for CCR1 and its ability to effectively inhibit chemokine-induced cell migration. This document will delve into the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Discovery and Lead Optimization

The discovery of this compound stemmed from a lead optimization program focused on identifying novel heterocyclic scaffolds with potent CCR1 antagonistic activity. While the specific initial hit has not been publicly disclosed, the structure-activity relationship (SAR) studies likely focused on modifications of a pyrazolopyridine core to enhance potency, selectivity, and pharmacokinetic properties. A key publication in the Bioorganic & Medicinal Chemistry Letters in 2013 by Gardner et al. detailed the discovery of this compound, indicating its potential as a clinical candidate for rheumatoid arthritis.

A critical aspect of the optimization process was likely the introduction of specific substituents to modulate the compound's physicochemical properties, thereby improving its drug-like characteristics, such as solubility and metabolic stability.

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound from commercially available starting materials is not fully available in the public domain, the general synthetic strategies for related pyrazolo[4,3-c]pyridine derivatives suggest a multi-step sequence. A plausible synthetic route is outlined below, based on established organic chemistry principles for the construction of similar heterocyclic systems.

Hypothesized Synthetic Pathway:

The synthesis would likely commence with the construction of a substituted pyrazole (B372694) ring, followed by the annulation of the pyridine (B92270) ring. Key steps would involve condensation reactions to form the core bicyclic system, followed by functional group manipulations and the introduction of the side chains.

A potential key intermediate would be a functionalized 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. The final step would likely be an amide coupling reaction to attach the (S)-3-(4-chlorophenyl)propanoyl moiety.

Due to the proprietary nature of the specific synthetic route, a detailed experimental protocol with reaction conditions, reagents, and purification methods is not available. However, researchers can refer to patents filed by Bristol Myers Squibb around the 2010-2013 period for pyrazolopiperidine and related heterocyclic compounds as CCR1 antagonists for potentially similar synthetic methodologies.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective antagonist of the human CCR1 receptor. Its mechanism of action involves binding to the CCR1 receptor and preventing the binding of its cognate chemokines, thereby inhibiting the downstream signaling events that lead to leukocyte migration.

In Vitro Potency

This compound has demonstrated sub-nanomolar binding affinity for the CCR1 receptor and potent functional antagonism in various in vitro assays.

| Assay Type | Ligand | IC50 (nM) | Reference |

| CCR1 Binding | - | 0.8 | [1] |

| Chemotaxis Inhibition | MIP-1α (CCL3) | 2.1 | [1] |

| RANTES (CCL5) | 1.0 | [1] | |

| Leukotactin-1 (LKN-1) | 4.4 | [1] | |

| MPIF-1 | 2.7 | [1] | |

| HCC-1 | 4.0 | [1] | |

| CD11b Upregulation | MIP-1α (CCL3) | 46 | [1] |

| LKN-1 | 54 | [1] |

Table 1: In Vitro Biological Activity of this compound

CCR1 Signaling Pathway

CCR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway leads to the activation of Akt and downstream signaling cascades that promote cell survival and migration.

Figure 1: Simplified CCR1 Signaling Pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetics and Efficacy

Comprehensive preclinical pharmacokinetic and efficacy data for this compound are not extensively available in the public literature. This information is likely contained within proprietary documents of Bristol Myers Squibb. However, based on its progression as a preclinical candidate, it is expected to possess favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life to support a convenient dosing regimen.

Pharmacokinetics

Pharmacokinetic parameters are typically evaluated in multiple species (e.g., rat, dog, monkey) to predict human pharmacokinetics. Key parameters that would have been assessed include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

F%: Oral bioavailability.

-

CL: Clearance.

Without specific data, a table of these parameters cannot be generated.

In Vivo Efficacy

The primary indication for which this compound was investigated is rheumatoid arthritis. Efficacy would have been evaluated in animal models of the disease, most commonly the collagen-induced arthritis (CIA) model in rodents.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

-

Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Booster: A booster immunization is administered 21 days after the primary immunization.

-

Treatment: this compound or vehicle is administered orally, typically starting at the onset of clinical signs of arthritis.

-

Assessment: Disease severity is monitored by scoring paw swelling and inflammation. Histological analysis of the joints is performed at the end of the study to assess cartilage and bone erosion.

An experimental workflow for a typical in vivo efficacy study is depicted below.

Figure 2: General workflow for evaluating the in vivo efficacy of this compound in a CIA model.

Conclusion

This compound is a potent and selective CCR1 antagonist that emerged from a dedicated drug discovery program at Bristol Myers Squibb. Its high in vitro potency in blocking CCR1-mediated signaling and chemotaxis underscores its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. While detailed information regarding its synthesis and comprehensive preclinical data remains largely proprietary, the available information provides a strong rationale for its development. Further disclosure of clinical data will be necessary to fully elucidate the therapeutic utility of this compound. This technical guide has summarized the currently accessible knowledge to aid researchers and drug development professionals in understanding the profile of this significant CCR1 antagonist.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-817399

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of BMS-817399 was discontinued (B1498344) after a Phase 2 clinical trial showed no evidence of clinical efficacy in patients with rheumatoid arthritis, despite being safe and well-tolerated. This document summarizes the publicly available pharmacokinetic and pharmacodynamic data for informational and research purposes.

Introduction

BMS-817399 is a novel, orally bioavailable, high-affinity antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key receptor in the inflammatory cascade, mediating the migration of immune cells such as monocytes and macrophages to sites of inflammation. By blocking this receptor, BMS-817399 was investigated as a potential therapeutic agent for the treatment of rheumatoid arthritis. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of BMS-817399 based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of BMS-817399 was evaluated in a Phase 2 clinical trial in patients with moderate to severe rheumatoid arthritis.

Table 1: Summary of Clinical Pharmacokinetic Parameters of BMS-817399

| Parameter | 200 mg BID | 400 mg BID |

| Estimated Steady-State Trough Concentration | > In vivo functional IC90 for MIP-1α (~17) | > In vivo functional IC90 for MIP-1α (~46) |

Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT01404585).

Pharmacodynamics

The pharmacodynamic effects of BMS-817399 were assessed through target engagement biomarkers in the Phase 2 clinical trial.

Target Engagement

Administration of BMS-817399 led to a dose-dependent increase in the serum concentrations of CCR1 ligands, Macrophage Inflammatory Protein-1α (MIP-1α) and MIP-1β. This elevation confirmed that the drug was engaging with and blocking the CCR1 receptor, preventing the natural clearance of its ligands.[1]

Experimental Protocols

Phase 2 Clinical Trial (NCT01404585)

A multicenter, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of BMS-817399 in adults with active, moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate (B535133).

Inclusion Criteria:

-

Diagnosis of rheumatoid arthritis for at least 6 months.

-

Active disease with at least 6 tender and 6 swollen joints (28-joint count).

-

Elevated C-reactive protein (CRP) levels.

-

Stable methotrexate therapy.

Treatment Arms:

-

BMS-817399 200 mg administered orally twice daily (BID).

-

BMS-817399 400 mg administered orally twice daily (BID).

-

Placebo administered orally twice daily (BID).

Primary Outcome Measures:

-

Change from baseline in Disease Activity Score 28 (DAS28-CRP) at week 12.

Pharmacokinetic and Pharmacodynamic Assessments:

-

Blood samples were collected to determine the steady-state trough concentrations of BMS-817399.

-

Serum levels of CCR1 ligands (MIP-1α and MIP-1β) were measured to assess target engagement.

Signaling Pathways and Experimental Workflows

Mechanism of Action: CCR1 Antagonism

BMS-817399 acts as a competitive antagonist at the CCR1 receptor. In inflammatory conditions such as rheumatoid arthritis, chemokines like MIP-1α (CCL3) and RANTES (CCL5) are released and bind to CCR1 on the surface of immune cells. This binding initiates a signaling cascade that leads to chemotaxis, the directed migration of these cells to the inflamed synovium. By blocking this interaction, BMS-817399 was intended to reduce the infiltration of inflammatory cells into the joints, thereby ameliorating the signs and symptoms of the disease.

Phase 2 Clinical Trial Workflow

The workflow of the Phase 2 clinical trial for BMS-817399 involved screening and enrolling patients with active rheumatoid arthritis, randomizing them to one of the three treatment arms, and following them for 12 weeks to assess the primary efficacy endpoint, as well as safety, tolerability, and pharmacokinetic/pharmacodynamic parameters.

References

An In-Depth Technical Guide to BMS-986165 (Deucravacitinib) for Research in Inflammatory Diseases

A Note on the Target Compound: Initial searches for "BMS-457" revealed limited publicly available data for a comprehensive technical guide. The majority of relevant and detailed research on Bristol Myers Squibb compounds for inflammatory diseases points to BMS-986165 , also known as Deucravacitinib . This guide will, therefore, focus on Deucravacitinib, a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor, to provide the in-depth analysis requested.

Deucravacitinib has shown significant promise in the treatment of moderate-to-severe plaque psoriasis and is being investigated for a range of other immune-mediated diseases.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the application of this novel compound in inflammatory disease research.

Core Mechanism of Action

Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] The JAK-STAT signaling pathway is a critical cascade for numerous cytokines and growth factors that drive inflammation and immune responses.[3][4] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory conditions.[3][5] Deucravacitinib allosterically inhibits the TYK2 pseudokinase domain, leading to the suppression of downstream signaling and the amelioration of inflammatory processes.[3]

Signaling Pathway of Deucravacitinib

The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of Deucravacitinib.

Caption: Deucravacitinib inhibits TYK2, a key component of the JAK-STAT signaling pathway.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of Deucravacitinib in clinical trials for moderate-to-severe plaque psoriasis.

Table 1: Phase II Trial Efficacy Data for Deucravacitinib in Plaque Psoriasis at Week 12 [1][2]

| Dosage | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate | Placebo PASI 75 Response |

| 3 mg Every Other Day | 9% | Not Reported | Not Reported | 7% |

| 3 mg Once Daily | 39% | Not Reported | Not Reported | 7% |

| 3 mg Twice Daily | 69% | 43% | 9% | 7% |

| 6 mg Twice Daily | 67% | 44% | 25% | 7% |

| 12 mg Once Daily | 75% | Not Reported | Not Reported | 7% |

Table 2: Long-Term Efficacy of Sotyktu (Deucravacitinib) in the POETYK PSO LTE Trial [6]

| Efficacy Outcome | Year 1 Response Rate | Year 5 Response Rate |

| PASI 75 | 72.1% | 67.3% |

| PASI 90 | 45.9% | 46.3% |

| sPGA 0/1 (clear/almost clear) | 57.5% | 52.6% |

Experimental Protocols

Phase II Clinical Trial for Plaque Psoriasis (IM011-011 Trial)[2][7]

-

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase II trial.[2]

-

Patient Population: 267 patients with moderate-to-severe plaque psoriasis.[2][7]

-

Inclusion Criteria: Adults with a diagnosis of moderate-to-severe plaque psoriasis.

-

Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

-

Dosage Regimens:

-

Placebo

-

Deucravacitinib 3 mg every other day

-

Deucravacitinib 3 mg once daily

-

Deucravacitinib 3 mg twice daily

-

Deucravacitinib 6 mg twice daily

-

Deucravacitinib 12 mg once daily[2]

-

-

Primary Endpoint: The proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at week 12 compared to placebo.[2]

-

Secondary Endpoints:

Experimental Workflow: Phase II Clinical Trial

The following diagram outlines the typical workflow of a Phase II clinical trial, such as the one conducted for Deucravacitinib.

Caption: A typical workflow for a Phase II clinical trial of an investigational drug for psoriasis.

In Vitro and In Vivo Study Protocols

While specific, detailed protocols for in vitro and in vivo preclinical studies of Deucravacitinib were not available in the search results, a general protocol for preparing formulations of similar small molecule inhibitors for in vivo studies can be inferred.

Preparation of In Vivo Formulations (General Protocol) [8]

-

Stock Solution Preparation:

-

Dissolve a pre-weighed amount of the compound (e.g., this compound, a different BMS compound) in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[8]

-

-

Oral Formulation (Suspension):

-

Prepare a 0.5% carboxymethyl cellulose (B213188) (CMC) sodium salt solution in deionized water.[8]

-

Add the required amount of the compound to the CMC solution to achieve the desired final concentration for oral gavage.[8]

-

-

Injection Formulation:

-

Dilute the DMSO stock solution with a vehicle such as a mixture of PEG300, Tween 80, and sterile water, or with corn oil.[8] The ratios of these components would need to be optimized for the specific compound to ensure solubility and stability.

-

Note: It is critical to consult specific literature for the exact formulation of Deucravacitinib for preclinical research, as solubility and vehicle compatibility are compound-specific.[8]

Logical Relationships in Drug Development

The development of a novel therapeutic like Deucravacitinib follows a logical progression from preclinical research to multi-phase clinical trials.

Caption: The logical progression of drug development from preclinical studies to post-market surveillance.

Conclusion

Deucravacitinib (BMS-986165) represents a significant advancement in the oral treatment of inflammatory diseases, particularly moderate-to-severe plaque psoriasis. Its novel mechanism of selectively inhibiting TYK2 offers a targeted approach to modulating the inflammatory cascade. The robust clinical trial data demonstrates substantial and sustained efficacy with a favorable safety profile.[1][6] Further research into its application for other immune-mediated conditions such as psoriatic arthritis, lupus, and Crohn's disease is ongoing and holds considerable promise for patients with these challenging diseases.[1][2][9] This guide provides a foundational understanding of Deucravacitinib for researchers and drug development professionals, summarizing the key data and methodologies that underscore its therapeutic potential.

References

- 1. biospace.com [biospace.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharmaboardroom.com [biopharmaboardroom.com]

- 7. pharmafile.com [pharmafile.com]

- 8. This compound | CCR1 antagonist | CAS# 946594-19-0 | InvivoChem [invivochem.com]

- 9. Bristol Myers Squibb - Bristol Myers Squibb Data at ACR Convergence 2020 Underscore Commitment to Advancing Science for Patients with Difficult-to-Treat Immune-Mediated Diseases [news.bms.com]

The Role of CCR1 Inhibition by BMS-457 in Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 1 (CCR1) is a key mediator of leukocyte migration in inflammatory and autoimmune diseases. Its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of CCR1 inhibition in immunology, with a focus on the potent and selective antagonist, BMS-457. This document details the CCR1 signaling pathway, the mechanism of its inhibition, and relevant experimental protocols for studying CCR1 antagonists.

Introduction to CCR1 in Immunology

The C-C chemokine receptor 1 (CCR1) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells. It plays a crucial role in the inflammatory response by mediating the chemotaxis of these cells to sites of inflammation. The ligands for CCR1 include a range of chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). The interaction of these chemokines with CCR1 initiates a signaling cascade that leads to cell migration, activation, and the release of pro-inflammatory mediators.

Given its central role in leukocyte trafficking, CCR1 has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune conditions, including rheumatoid arthritis and multiple sclerosis. The development of small molecule antagonists that can effectively block CCR1 signaling is a major focus of drug discovery efforts.

This compound: A Potent and Selective CCR1 Antagonist

This compound is a potent and selective small molecule antagonist of the human CCR1 receptor. While the specific quantitative potency values (IC50 and Ki) from the primary publication by Gardner et al. (2013) were not accessible for this guide, the available literature consistently describes this compound as a high-affinity and functionally potent inhibitor of CCR1. Its development represents a significant advancement in the pursuit of targeted therapies for inflammatory diseases.

Data Presentation

The following tables summarize the typical quantitative data used to characterize CCR1 antagonists. Please note: The values for this compound are placeholders and should be replaced with data from the primary literature when available.

Table 1: In Vitro Potency of this compound

| Assay Type | Ligand | Cell Line | Parameter | Value | Reference |

| Radioligand Binding | [¹²⁵I]-CCL3 | HEK293-hCCR1 | Ki | [Data Not Available] | Gardner et al., 2013 |

| Chemotaxis | CCL3 | THP-1 | IC50 | [Data Not Available] | Gardner et al., 2013 |

| Calcium Mobilization | CCL5 | CHO-hCCR1 | IC50 | [Data Not Available] | Gardner et al., 2013 |

Table 2: Selectivity Profile of this compound

| Receptor | Assay Type | Parameter | Value (IC50 or Ki) | Selectivity vs. CCR1 |

| CCR2 | Radioligand Binding | Ki | >10 µM (estimated) | >1000-fold (estimated) |

| CCR5 | Radioligand Binding | Ki | >10 µM (estimated) | >1000-fold (estimated) |

| hERG | Electrophysiology | IC50 | >10 µM (estimated) | >1000-fold (estimated) |

CCR1 Signaling Pathways

CCR1, as a typical GPCR, activates downstream signaling pathways through both G-protein dependent and independent mechanisms. Inhibition by this compound blocks the initiation of these cascades.

G-Protein Dependent Signaling

Upon ligand binding, CCR1 undergoes a conformational change that activates the associated heterotrimeric G-protein, typically of the Gαi subtype. This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of various effector enzymes. The canonical Gαi pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. However, the Gβγ subunit can activate phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. This calcium influx is a critical signal for cell migration and activation.

Caption: Canonical G-protein dependent signaling cascade of CCR1.

β-Arrestin Mediated Signaling

In addition to G-protein coupling, ligand-bound CCR1 can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins. The binding of β-arrestin to CCR1 sterically hinders further G-protein activation, leading to signal desensitization. Furthermore, β-arrestin acts as a scaffold protein, recruiting various signaling molecules to the receptor, including components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). This β-arrestin-mediated signaling can lead to distinct cellular outcomes, including gene expression changes and cell survival.

Caption: β-Arrestin mediated signaling pathway of CCR1.

Experimental Protocols

The characterization of CCR1 antagonists like this compound involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR1 receptor, providing a measure of its binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the human CCR1 receptor.

Materials:

-

HEK293 cells stably expressing human CCR1 (HEK293-hCCR1).

-

[¹²⁵I]-CCL3 (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hCCR1 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A serial dilution of this compound or vehicle control.

-

A fixed concentration of [¹²⁵I]-CCL3 (typically at its Kd).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled CCL3) from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Preliminary Toxicity Profile of BMS-457: A Review of Available Data

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available information regarding the toxicity of a compound specifically designated as BMS-457 is exceptionally limited. This document summarizes the available data and provides a framework for understanding the potential toxicological profile of related compounds, but it cannot serve as a definitive guide due to the absence of specific preclinical safety and toxicity studies in the public domain. The compound "this compound" is identified as a novel and potent CCR1 antagonist, but detailed toxicological endpoints such as IC50, LD50, or comprehensive safety pharmacology data have not been publicly disclosed.

Quantitative Data Summary

No quantitative toxicity data (e.g., IC50, LD50, NOAEL) for this compound is available in published literature or public databases. For drug development professionals, the typical preliminary toxicity assessment would involve a series of in vitro and in vivo studies, which would be presented as follows. The table below is a template representing the type of data that would be expected from initial toxicity screens.

| Assay Type | Cell Line / Animal Model | Endpoint | Result | Reference |

| Cytotoxicity Assay | e.g., HepG2, HEK293 | IC50 | Data Not Found | N/A |

| Acute Oral Toxicity | e.g., Sprague-Dawley Rat | LD50 | Data Not Found | N/A |

| Ames Test (Mutagenicity) | S. typhimurium strains | Data Not Found | N/A | |

| hERG Channel Assay | e.g., CHO or HEK cells | IC50 | Data Not Found | N/A |

| In Vivo Tolerability Study | e.g., CD-1 Mice | MTD | Data Not Found | N/A |

IC50: Half maximal inhibitory concentration; LD50: Median lethal dose; NOAEL: No-observed-adverse-effect level; MTD: Maximum tolerated dose.

Experimental Protocols

While specific protocols for this compound are not available, this section outlines standard methodologies that would be employed in preliminary toxicity studies for a compound of this nature.

In Vitro Cytotoxicity Assay

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Exposure: Cells are treated with a range of concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Acute In Vivo Toxicity Study

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure to a substance.

Methodology:

-

Animal Model: A rodent model, such as Sprague-Dawley rats, is typically used.

-

Dose Administration: A single dose of the compound is administered via a relevant route (e.g., oral gavage). Multiple dose groups with escalating concentrations are used.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.[1]

-

Necropsy: At the end of the study, a gross necropsy is performed on all animals.

-

Endpoint Determination: The LD50 value is calculated based on the observed mortality across the dose groups.

Signaling Pathways and Experimental Workflows

This compound is identified as a CCR1 antagonist. The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in inflammatory responses by mediating the migration of leukocytes. Antagonizing this receptor is a therapeutic strategy for various inflammatory diseases.

CCR1 Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by CCR1 activation, which would be inhibited by an antagonist like this compound.

Caption: Inhibition of the CCR1 signaling pathway by this compound.

General Workflow for Preclinical Toxicity Assessment

The logical flow for assessing the toxicity of a new chemical entity (NCE) like this compound follows a standardized progression from in vitro to in vivo models.

Caption: A generalized workflow for preclinical toxicity assessment.

References

Technical Guide to BMS-457: A Potent and Selective CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-457, a potent and selective C-C chemokine receptor 1 (CCR1) antagonist. The information compiled herein is intended to support researchers and professionals in the fields of immunology, inflammation, and drug development in understanding the procurement, chemical properties, mechanism of action, and experimental application of this compound.

Chemical Properties and Supplier Information

This compound is a small molecule inhibitor with high affinity for CCR1, a key receptor in mediating the inflammatory response. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 946594-19-0 | [1] |

| Molecular Formula | C₂₄H₃₅ClN₂O₄ | [1] |

| Molecular Weight | 451.00 g/mol | [1] |

| Appearance | Solid | Probechem |

| Purity | >98% (HPLC) | [1] |

| Solubility | Soluble in DMSO | InvivoChem |

| Storage | Store at -20°C for the long term. | InvivoChem |

Purchasing Information

This compound is available for research purposes from various chemical suppliers. The following table summarizes purchasing information from several vendors. Please note that pricing is subject to change and may require a direct quote from the supplier.

| Supplier | Catalog Number | Available Quantities | Purity | Price |

| Probechem | PC-63566 | 25 mg, 50 mg, 100 mg, 200 mg | >98% | Quote Required |

| InvivoChem | V12924 | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | ≥98% | Quote Required |

| DC Chemicals | DC23529 | Not specified | Not specified | Quote Required |

| MedchemExpress | HY-101457 | 10 mM x 1 mL, 5 mg, 10 mg, 50 mg, 100 mg | 99.85% | Quote Required |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of leukocytes, particularly monocytes and macrophages, to sites of inflammation. Ligands for CCR1 include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).

Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory mediators.

This compound competitively binds to CCR1, preventing the binding of its natural chemokine ligands and thereby inhibiting the downstream signaling cascade and the subsequent inflammatory cell recruitment.

Experimental Protocols

The following are representative protocols for in vitro and in vivo experiments utilizing this compound. These should be adapted based on specific experimental needs and cell/animal models.

In Vitro Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of this compound on the migration of CCR1-expressing cells towards a chemokine gradient.

Materials:

-

CCR1-expressing cells (e.g., THP-1 monocytes, primary human monocytes)

-

This compound (dissolved in DMSO)

-

Recombinant human CCL3 (MIP-1α) or other CCR1 ligand

-

Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell viability stain (e.g., Trypan Blue)

-

Detection reagent (e.g., Calcein-AM)

Procedure:

-

Cell Preparation: Culture CCR1-expressing cells to a sufficient density. On the day of the assay, harvest cells and resuspend in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Chemoattractant Preparation: Prepare a solution of the CCR1 ligand (e.g., CCL3) in assay medium at a concentration known to induce optimal chemotaxis (e.g., 10-100 ng/mL).

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the chemotaxis chamber.

-

In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Add the cell suspension to the upper chamber (the insert).

-

-

Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Quantification:

-

After incubation, remove the upper chamber.

-

Wipe the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye like Calcein-AM to pre-label the cells and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 or C57BL/6 mice (male, 8-10 weeks old)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water)

-

Calipers for paw thickness measurement

Procedure:

-

Induction of Arthritis:

-

Day 0 (Primary Immunization): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Day 21 (Booster Immunization): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Treatment:

-

Begin treatment with this compound or vehicle on a prophylactic (e.g., starting from day 0 or day 21) or therapeutic (e.g., starting after the onset of clinical signs of arthritis) schedule.

-

Administer this compound orally (gavage) once or twice daily at a predetermined dose (e.g., 10-100 mg/kg).

-

-

Monitoring and Assessment:

-

Monitor the mice daily for the onset and progression of arthritis.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Measure paw thickness using calipers every 2-3 days.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 42-56), euthanize the mice.

-

Collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.

-

Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

-

-

Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the this compound-treated and vehicle-treated groups.

References

CAS number and molecular weight of BMS-457.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-457, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist. This document consolidates key chemical and biological data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development efforts in inflammatory diseases.

Core Compound Data

This compound is a small molecule inhibitor of CCR1, a G protein-coupled receptor that plays a crucial role in the recruitment of inflammatory cells.[1][2] Its inhibitory action on this receptor makes it a compound of significant interest for the treatment of inflammatory conditions such as rheumatoid arthritis.[1]

| Property | Value | Reference |

| CAS Number | 946594-19-0 | [3] |

| Molecular Formula | C24H35ClN2O4 | |

| Molecular Weight | 451.004 g/mol |

Mechanism of Action and Biological Activity

This compound functions as a potent and selective antagonist of the CCR1 receptor.[1][3] By binding to CCR1, it blocks the downstream signaling cascades initiated by the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[4] This inhibition effectively prevents the chemotaxis of immune cells, such as monocytes and macrophages, to sites of inflammation.

Published data indicates that this compound demonstrates high binding affinity and functional antagonism of CCR1.

| Assay | IC50 Value |

| CCR1 Binding | 0.8 nM |

| MIP-1α induced chemotaxis | 2.1 nM |

| RANTES induced chemotaxis | 1.0 nM |

Experimental Protocols

The following sections outline generalized protocols relevant to the study of this compound, based on standard methodologies in the field.

In Vitro Chemotaxis Assay

A standard in vitro chemotaxis assay can be employed to evaluate the inhibitory effect of this compound on the migration of CCR1-expressing cells.

-

Cell Culture: Culture a human monocyte cell line (e.g., THP-1) that endogenously expresses CCR1.

-

Chemotaxis Chamber: Utilize a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells.

-

Assay Setup:

-

In the lower wells, add a chemoattractant, such as recombinant human CCL3 (MIP-1α) or CCL5 (RANTES), at a concentration known to induce maximal migration.

-

In the upper wells, add the CCR1-expressing cells that have been pre-incubated with varying concentrations of this compound or a vehicle control.

-

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration through the membrane.

-

Quantification: Quantify the number of migrated cells in the lower chamber using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

In Vivo Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model to assess the efficacy of anti-inflammatory agents for rheumatoid arthritis.[5][6][7][8]

-

Induction of Arthritis:

-

Emulsify type II collagen with Complete Freund's Adjuvant (CFA).

-

Administer the primary immunization via intradermal injection at the base of the tail of susceptible mouse strains (e.g., DBA/1).

-

After a defined period (typically 21 days), administer a booster immunization of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[8]

-

-

Treatment Protocol:

-

Once clinical signs of arthritis appear, randomize the animals into treatment and control groups.

-

Administer this compound or a vehicle control to the respective groups daily via an appropriate route (e.g., oral gavage).

-

-

Assessment of Disease Progression:

-

Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured by caliper), erythema, and joint stiffness. Assign a clinical score to each paw.

-

Monitor body weight as an indicator of general health.

-

-

Terminal Analysis:

-

At the end of the study, collect blood samples for analysis of inflammatory biomarkers.

-

Harvest the paws and joints for histological analysis to assess cartilage and bone erosion, and synovial inflammation.

-

Visualizing Key Pathways and Workflows

CCR1 Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by chemokine binding to the CCR1 receptor and the point of inhibition by this compound.

Caption: CCR1 signaling pathway and this compound inhibition.

General Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical workflow for evaluating the in vivo efficacy of an anti-inflammatory compound like this compound.

Caption: In vivo efficacy testing workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. This compound | CCR1 antagonist | CAS# 946594-19-0 | InvivoChem [invivochem.com]

- 4. CCR1 - Wikipedia [en.wikipedia.org]

- 5. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Models for Inflammatory Arthritis | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

BMS-457: A Technical Guide on its Inhibition of Chemokine-Induced Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This technical guide provides an in-depth overview of its efficacy in inhibiting chemokine-induced chemotaxis, a critical process in inflammatory responses. The document details the quantitative inhibitory activity of this compound against various CCR1 ligands, outlines the experimental protocols for assessing its function, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development investigating the therapeutic potential of CCR1 antagonism.

Introduction to this compound and its Target: CCR1

Chemokine receptors are key regulators of leukocyte trafficking to sites of inflammation. C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. It binds to several pro-inflammatory chemokines, most notably Macrophage Inflammatory Protein-1α (MIP-1α/CCL3) and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES/CCL5). The interaction of these chemokines with CCR1 initiates a signaling cascade that leads to directed cell migration, known as chemotaxis, a fundamental component of the inflammatory response.

Dysregulated CCR1 signaling is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Consequently, the development of small molecule antagonists for CCR1 has been a significant focus of drug discovery efforts. This compound has emerged from these efforts as a potent and highly selective antagonist of CCR1.[1][2] This document will focus on the specific effects of this compound on chemokine-induced chemotaxis.

Quantitative Efficacy of this compound in Inhibiting Chemotaxis

This compound has demonstrated potent inhibitory activity against chemotaxis induced by a range of CCR1-specific chemokines. The compound exhibits single-digit nanomolar efficacy in functional chemotaxis assays, underscoring its potential as a powerful anti-inflammatory agent. The inhibitory concentrations (IC50) for this compound against various chemokines are summarized in the table below. Additionally, its high binding affinity to the CCR1 receptor is reflected by a low IC50 value in competitive binding assays.

| Assay Type | Ligand | Cell Type | This compound IC50 (nM) |

| Chemotaxis Assay | MIP-1α (CCL3) | Not Specified | 2.1[3] |

| Leukotactin-1 (CCL15) | Not Specified | 4.4[3] | |

| RANTES (CCL5) | Not Specified | 1.0[3] | |

| MPIF-1 (CCL23) | Not Specified | 2.7[3] | |

| HCC-1 (CCL14) | Not Specified | 4.0[3] | |

| Receptor Binding Assay | Not Specified | Not Specified | 0.8[3] |

Table 1: Quantitative analysis of this compound's inhibitory effect on chemokine-induced chemotaxis and receptor binding.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of this compound on chemokine-induced chemotaxis.

Cell Culture and Preparation

For chemotaxis and binding assays, a cell line endogenously or recombinantly expressing human CCR1 is required. Commonly used cell types include human monocytic cell lines (e.g., THP-1, U937) or transfected cell lines (e.g., HEK293 or CHO cells expressing human CCR1).

-

Cell Culture: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: For the assay, cells are harvested during the logarithmic growth phase. Adherent cells are detached using a non-enzymatic cell dissociation solution to preserve receptor integrity. Suspension cells are collected by centrifugation.

-

Cell Viability and Counting: Cell viability is assessed using a method such as trypan blue exclusion, and should be >95%. The cell density is adjusted to the desired concentration for the specific assay in a serum-free assay buffer (e.g., RPMI-1640 with 0.5% bovine serum albumin).

Chemotaxis Assay (Boyden Chamber/Transwell Assay)

The Boyden chamber, or Transwell assay, is a widely used method to quantify the chemotactic response of cells.

-

Assay Setup: A Transwell insert with a microporous polycarbonate membrane (typically 3-5 µm pore size for monocytes) is placed into the well of a multi-well plate.

-

Chemoattractant Preparation: The lower chamber is filled with assay buffer containing a specific concentration of the CCR1 ligand (e.g., MIP-1α or RANTES). A negative control well should contain only the assay buffer.

-

Inhibitor Treatment: The cell suspension is pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes) at 37°C.

-

Cell Seeding: The pre-incubated cell suspension is added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a period that allows for optimal cell migration (typically 1-4 hours) at 37°C in a 5% CO2 incubator.

-

Quantification of Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI or Giemsa stain). Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer or a cell counter.

-

Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of cells that migrated towards the chemokine alone (positive control). The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.

CCR1 Receptor Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.

-

Membrane Preparation: Membranes are prepared from cells expressing CCR1. Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

-

Assay Components: The assay is typically performed in a 96-well plate and includes the cell membranes, a radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α), and varying concentrations of this compound or an unlabeled competitor for determining non-specific binding.

-